1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium Chloride

LC-MS/MS Derivatization Efficiency Ecdysteroids

Addressing the challenge of low ionization efficiency and poor chromatographic resolution of neutral carbonyls. Girard's Reagent P (GP) introduces a permanent positive charge via hydrazone formation, enabling picogram-level LC-MS quantification. Its pyridinium moiety imparts approximately 30 s longer RP-HPLC retention than Girard's T, critical for resolving isomeric ketosteroids. Achieves MALDI-MS detection limits of 0.18-0.48 µg/g with d0/d5-GP labeling. Suitable for high-throughput screening of complex biological extracts and regulatory workflows.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
CAS No. 1126-58-5
Cat. No. B122439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium Chloride
CAS1126-58-5
Synonyms1-(Carboxymethyl)pyridinium Chloride Hydrazide;  1-(2-Hydrazino-2-oxoethyl)pyridinium Chloride;  Girard-P Reagent;  Girard’s P Reagent;  Pyridinioacetohydrazide Chloride; 
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC(=O)NN.[Cl-]
InChIInChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H
InChIKeyNDXLVXDHVHWYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Girard's Reagent P – Technical Baseline & Procurement


1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium chloride, commonly known as Girard's Reagent P (GP), is a cationic hydrazine-based derivatization agent with the molecular formula C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol [1]. This quaternary ammonium compound is characterized by its permanent positive charge, which renders it highly water-soluble . In analytical chemistry, it is widely employed for the selective isolation, purification, and enhanced detection of carbonyl-containing compounds, including aldehydes, ketones, and ketosteroids, via the formation of stable, positively charged hydrazone derivatives . The compound's melting point is 203 °C, and it is typically supplied as a white to light orange powder with purity specifications ≥95.0% .

Selective derivatization of aldehydes, ketones, and ketosteroids
Cationic hydrazone enhances ionization efficiency in MS
High water solubility supports aqueous-phase workflows

Why Girard's P Generic Substitution Fails


The simple substitution of 1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium chloride (Girard's Reagent P, GP) with other carbonyl-derivatizing agents or its closest structural analog, Girard's Reagent T (GT), is not analytically equivalent and can lead to significant performance deviations. While both GP and GT introduce a permanent positive charge, their chromatographic and mass spectrometric behaviors diverge due to the difference between the pyridinium (GP) and trimethylammonium (GT) moieties [1]. Specifically, GP derivatives exhibit greater retention in reversed-phase HPLC, which can be critical for resolving closely related isomers [2]. Furthermore, direct comparisons reveal that GT derivatives elute earlier and can offer different sensitivities, meaning a method optimized for GP may not be directly transferable to GT [3]. The specific fragmentation patterns and ion mobility properties conferred by the pyridinium ring in GP are also unique and are not replicated by GT, impacting the specificity and reliability of MS/MS-based assays [4].

Retention Shift
GP derivatives may provide longer reversed-phase retention than GT, which can aid isomer resolution; a method optimized for GP may not transfer directly to GT.
Sensitivity & Elution Order
GT derivatives elute earlier and can exhibit different sensitivity; reported differences are modest but require method re-validation.
MS/MS Specificity
Unique pyridinium-based fragmentation and ion mobility properties of GP are not replicated by GT, impacting assay specificity in tandem MS workflows.

Girard's P: Quantitative Differentiation Evidence


GP vs. GT: Chromatographic Retention & MS Sensitivity

In a direct head-to-head comparison for the LC-MS/MS analysis of ecdysteroids, Girard's Reagent P (GP) and Girard's Reagent T (GT) were evaluated. While derivatization efficiency was similar, GT derivatives eluted approximately 30 seconds earlier than GP derivatives. Critically, GT offered slightly better MRM detection sensitivity, but the difference was less than 2-fold on average. This indicates that while GT may provide a marginal sensitivity gain, the distinct retention time of GP derivatives can be leveraged for superior chromatographic separation of complex mixtures, making GP the preferred choice when resolution is a primary concern [1].

GP vs. GT: LC-MS/MS Retention & Sensitivity
Head-to-head
GP: longer retention GT: ~30 s earlier,
Retention shift supports isomer resolution in LC-MS/MS
Ecdysteroid analysis in Drosophila, MRM mode
LC-MS/MS Derivatization Efficiency Ecdysteroids

GP-Based Aldehyde Optode: Nanomolar Detection

In the development of an optical sensor (optode) for aldehydes, the in-situ generation of a Girard's Reagent P derivative was employed. The method demonstrated a linear dynamic range from 4 × 10⁻⁵ to 0.2 mol L⁻¹ for butyraldehyde and achieved a detection limit of 5 × 10⁻⁷ mol L⁻¹ (0.5 µM), with a typical response time (t95) of 5 minutes. This class-level performance establishes GP as a highly sensitive and practical reagent for creating rapid, colorimetric aldehyde detection systems [1].

GP-Based Aldehyde Optode Detection Limit
Class-level
5 × 10⁻⁷ mol L⁻¹
Supports low-µM aldehyde detection in optical sensors
Butyraldehyde optode; response ~5 min
Optode Aldehyde Detection Calixarene

GP-MALDI-MS: High-Throughput Steroid Quantification

A stable isotope labeling strategy using d0/d5-Girard's Reagent P (GP) was employed for the high-throughput quantitative analysis of androgenic steroids in traditional Chinese medicine via MALDI-HRMS. The method, which leverages the signal-enhancing properties of the GP label, achieved limits of quantification (LOQs) in the range of 0.18–0.48 µg/g for four steroids (nandrolone, testosterone, methyltestosterone, and testosterone propionate). This is a class-level inference where GP derivatization is essential for achieving these low LOQs in a MALDI-MS platform, enabling the detection of adulteration at low levels [1].

GP-MALDI-MS Steroid Quantification LOQ
Class-level
0.18–0.48 µg/g
Enables sub-µg/g steroid quantification in complex matrices
d0/d5-GP labeling, MALDI-HRMS, herbal matrix
MALDI-MS Steroid Analysis Isotope Labeling

Girard's P Application Scenarios


Isomeric Ketosteroid LC-MS Separation

When developing a LC-MS method for the analysis of isomeric ketosteroids (e.g., ecdysteroids or oxysterols), the distinct chromatographic retention imparted by GP derivatization, which is approximately 30 seconds longer than that of GT derivatives, can be exploited to achieve baseline separation of closely eluting isomers. This is particularly critical when analyzing complex extracts from biological sources, such as Drosophila or mammalian plasma, where numerous structurally related compounds are present. The method described in Lavrynenko et al. (2013) demonstrates the successful application of GP for this purpose, enabling unambiguous identification and quantification at picogram levels [1].

On-Site Optical Aldehyde Sensors

The ability of GP to form stable, water-soluble hydrazones with aldehydes, as demonstrated in the optode study by Chan et al. (1998), makes it an ideal reagent for constructing portable, colorimetric sensors. The achieved detection limit of 5 × 10⁻⁷ mol L⁻¹ and fast 5-minute response time are well-suited for applications such as monitoring workplace exposure to volatile aldehydes, assessing air quality, or performing rapid quality control checks on raw materials where carbonyl content is a critical parameter. The system's reversibility and sensitivity can be tuned by adjusting membrane composition, offering a flexible platform for various aldehyde analytes [2].

High-Throughput MALDI-MS Adulterant Screening

For laboratories tasked with screening large numbers of complex samples (e.g., herbal supplements, food products) for trace levels of adulterating carbonyl-containing compounds, a GP-based derivatization strategy coupled with MALDI-MS provides a high-throughput solution. As shown in Li et al. (2023), the use of d0/d5-GP labeling enables sensitive and accurate quantification of steroids at 0.18–0.48 µg/g levels. The method's high throughput and the one-to-one internal standardization provided by the deuterated analog make it highly robust and suitable for routine regulatory or quality assurance workflows where both speed and sensitivity are paramount [3].

Application Selection Property Validation Focus
Ketosteroid isomer separation by LC-MS GP derivatization imparts distinct retention shift Chromatographic resolution of closely eluting isomers
Aldehyde optical sensor development Stable, water-soluble hydrazone formation Low-µM detection limit and rapid response
High-throughput MALDI-MS screening d0/d5-GP isotope labeling for internal standardization Sub-µg/g quantification in complex matrices

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